molecular formula C23H20FN3O2S2 B2795712 2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941902-85-8

2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2795712
M. Wt: 453.55
InChI Key: NGYZDHSOBDXYBK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Src Kinase Inhibition and Anticancer Activities

The compound and its derivatives have been synthesized and evaluated for Src kinase inhibitory activities. For instance, one study synthesized N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine and evaluated them for their Src kinase inhibitory activities. The unsubstituted N-benzyl derivative showed inhibition of c-Src kinase, with GI(50) values indicating significant activity in cell lines. Moreover, these compounds were evaluated for inhibition of cell proliferation of human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells, showing notable inhibition percentages at specific concentrations (Fallah-Tafti et al., 2011).

Antiproliferative Activity

Various novel compounds, including pyridine linked thiazole hybrids, have been synthesized and their antiproliferative activity studied. For example, compounds have been tested against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), breast cancer (MCF-7), and normal fibroblast cells (WI38), revealing promising anticancer activity against specific cell lines, with IC50 values in competitive ranges compared to standard treatments (Alqahtani et al., 2020).

Ligand-Protein Interactions and Photovoltaic Efficiency Modeling

The derivatives of the compound have been analyzed for their vibrational spectra, electronic properties, and photochemical and thermochemical modeling. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable free energy of electron injection. Additionally, molecular docking studies have been conducted to understand the binding interactions of these compounds with specific proteins, indicating potential bioactivity (Mary et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-15-5-10-19(29-2)21-22(15)31-23(26-21)27(13-16-4-3-11-25-12-16)20(28)14-30-18-8-6-17(24)7-9-18/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYZDHSOBDXYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

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